- Rearrangement of N-(alkylamino)azoles in acid media: a new entry to C-amino-N-substituted azolesJournal of Organic Chemistry, 1992, 57(5), 1563-7,
Cas no 97990-19-7 (2-methyl-2H-indazol-3-amine)

2-methyl-2H-indazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 2H-Indazol-3-amine, 2-methyl-
- 2-methylindazol-3-amine
- 2-Methyl-2H-indazol-3-amine (ACI)
- 3-Amino-2-methyl-2H-indazol
- 2-methyl-2H-indazol-3-amine
- 97990-19-7
- 3-Amino-2-methyl-2H-indazo
- SCHEMBL2914480
- AKOS006340065
- EN300-1276318
- CS-0161402
- 2-Methyl-2H-indazol-3-amine #
- DTXSID30343492
- BS-51542
- MFCD19205547
- TXPHCQAYEMUUOL-UHFFFAOYSA-N
- NS00010815
- D83793
- DB-377596
- 2-methyl-2h-indazol-3-ylamine
-
- インチ: 1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3
- InChIKey: TXPHCQAYEMUUOL-UHFFFAOYSA-N
- ほほえんだ: N1N(C)C(N)=C2C=1C=CC=C2
計算された属性
- せいみつぶんしりょう: 147.079647300g/mol
- どういたいしつりょう: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 43.8Ų
2-methyl-2H-indazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1212285-1g |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 95% | 1g |
$1080 | 2024-07-23 | |
Ambeed | A837868-100mg |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 100mg |
$111.0 | 2025-02-26 | |
Ambeed | A837868-250mg |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 250mg |
$252.0 | 2025-02-26 | |
Enamine | EN300-1276318-250mg |
2-methyl-2H-indazol-3-amine |
97990-19-7 | 250mg |
$866.0 | 2023-10-01 | ||
Aaron | AR006B39-50mg |
2H-Indazol-3-amine, 2-methyl- |
97990-19-7 | 98% | 50mg |
$87.00 | 2025-02-11 | |
1PlusChem | 1P006AUX-100mg |
2H-Indazol-3-amine, 2-methyl- |
97990-19-7 | 97% | 100mg |
$89.00 | 2024-04-19 | |
Ambeed | A837868-1g |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 1g |
$680.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBST158-500mg |
2-methyl-2H-indazol-3-amine |
97990-19-7 | 95% | 500mg |
¥3449.0 | 2024-04-15 | |
Aaron | AR006B39-1g |
2H-Indazol-3-amine, 2-methyl- |
97990-19-7 | 97% | 1g |
$1096.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBST158-100mg |
2-methyl-2H-indazol-3-amine |
97990-19-7 | 95% | 100mg |
¥1447.0 | 2024-04-15 |
2-methyl-2H-indazol-3-amine 合成方法
ごうせいかいろ 1
2-methyl-2H-indazol-3-amine Raw materials
2-methyl-2H-indazol-3-amine Preparation Products
2-methyl-2H-indazol-3-amine 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-methyl-2H-indazol-3-amineに関する追加情報
2-Methyl-2H-Indazol-3-Amine (CAS No. 97990-19-7): A Comprehensive Overview
The compound 2-methyl-2H-indazol-3-amine (CAS No. 97990-19-7) is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The presence of the methyl group at the 2-position and the amine group at the 3-position imparts unique electronic and steric properties to this molecule, making it a versatile building block for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-methyl-2H-indazol-3-amine and its derivatives. Researchers have explored diverse strategies, including microwave-assisted synthesis, catalytic cross-coupling reactions, and one-pot multi-component reactions, to streamline its production. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with green chemistry principles. The compound's ability to undergo further functionalization has made it a valuable intermediate in drug discovery and material synthesis.
The chemical properties of 2-methyl-2H-indazol-3-amine are heavily influenced by its molecular structure. The indazole core exhibits strong electron-withdrawing effects due to the conjugation between the nitrogen atoms in the pyrazole ring. This characteristic makes the compound highly reactive towards electrophilic substitution reactions, particularly at the 3-position where the amine group resides. Additionally, the methyl group at the 2-position introduces steric hindrance, which can modulate reactivity and selectivity in various chemical transformations.
Recent studies have highlighted the potential of 2-methyl-2H-indazol-3-amine as a precursor for bioactive molecules. For instance, researchers have utilized this compound to synthesize novel anti-cancer agents by incorporating it into heterocyclic frameworks with desired pharmacokinetic profiles. The compound's ability to form hydrogen bonds and its lipophilic nature make it an ideal candidate for drug design targeting specific biological pathways.
In materials science, 2-methyl-2H-indazol-3-amine has been investigated for its role in constructing advanced materials such as coordination polymers and metallo-supramolecular assemblies. Its nitrogen-rich structure facilitates metal-ligand interactions, enabling the formation of porous frameworks with potential applications in gas storage and catalysis.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 2-methyl-2H-indazol-3-amino derivatives. Density functional theory (DFT) calculations have revealed that substituents on the indazole ring can significantly alter its electronic properties, offering opportunities for tailoring its behavior in specific chemical environments.
In conclusion, 2-methylindazolamine derivatives continue to be a focal point in contemporary research due to their structural versatility and functional diversity. As advancements in synthetic techniques and computational modeling unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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